molecular formula C9H18O2 B154338 Isononanoic acid CAS No. 693-19-6

Isononanoic acid

Cat. No.: B154338
CAS No.: 693-19-6
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Description

Isononanoic acid, also known as 3,5,5-trimethylhexanoic acid, is an isomeric compound with the molecular formula C₉H₁₈O₂. It is a colorless liquid that dissolves in organic solvents such as ethanol, ether, and benzene. This compound is widely used in the production of various industrial and consumer goods, including energy-efficient lubricants, plasticizers, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononanoic acid is typically synthesized through the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants. The reaction conditions involve controlling the temperature and pH to avoid side reactions and ensure high purity and yield .

Industrial Production Methods: In industrial settings, this compound is produced by oxidizing isononyl aldehyde in the presence of metal salt catalysts and peroxides. The process involves several steps, including esterification, acidification, washing, separation, distillation, and purification . This method ensures a high conversion rate and purity of the final product.

Mechanism of Action

The mechanism of action of isononanoic acid involves its interaction with various molecular targets and pathways. It acts as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-METHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

Diisobutene, either prepared by the oligomerization of pure isobutene obtained by redissociation or obtained in the course of workup of a butadiene-free raffinate I, is then converted to a C9 derivative lengthened by one carbon atom. Industrial operation involves the hydroformylation or oxo process in which diisobutene is converted to the corresponding aldehyde with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts. Since diisobutene predominantly comprises the octenes 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, the hydroformylation reaction gives the C9 aldehyde 3,5,5-trimethylhexanal as the main constituent. Further C9 isomers present in small amounts are 3,4,4- and 3,4,5-trimethylhexanal, and also 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal and 6,6-dimethylheptanal. Oxidation of this aldehyde mixture gives an industrially available isononanoic acid typically having a content of 3,5,5-trimethylhexanoic acid of about 90% (Ullmanns Encyklopädie der technischen Chemie, 4th Edition, 1975, Verlag Chemie, Volume 9, pages 143-145; EP 1 854 778 A1).
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Synthesis routes and methods II

Procedure details

0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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